molecular formula C11H15NO4S B7578530 2-[2-(Ethylsulfonylamino)ethyl]benzoic acid

2-[2-(Ethylsulfonylamino)ethyl]benzoic acid

Katalognummer B7578530
Molekulargewicht: 257.31 g/mol
InChI-Schlüssel: NXNPAWXHNQXGHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Ethylsulfonylamino)ethyl]benzoic acid is an organic compound that belongs to the family of benzoic acid derivatives. It is also known as Etanercept, which is a drug used for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and ankylosing spondylitis. Etanercept is a synthetic protein that mimics the action of a natural protein called tumor necrosis factor (TNF). TNF is a cytokine that plays a crucial role in the regulation of inflammation and immune response.

Wirkmechanismus

Etanercept works by binding to TNF and preventing it from interacting with its receptors. TNF is a cytokine that plays a crucial role in the regulation of inflammation and immune response. In autoimmune diseases, the production of TNF is increased, leading to chronic inflammation and tissue damage. By blocking TNF, Etanercept reduces inflammation and prevents tissue damage.
Biochemical and Physiological Effects
Etanercept has several biochemical and physiological effects on the body. The drug reduces the production of inflammatory cytokines such as interleukin-1 (IL-1) and interleukin-6 (IL-6). It also reduces the expression of adhesion molecules on the surface of endothelial cells, which are involved in the recruitment of inflammatory cells to the site of inflammation. Additionally, Etanercept reduces the production of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins and contribute to tissue damage.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 2-[2-(Ethylsulfonylamino)ethyl]benzoic acid in lab experiments has several advantages and limitations. The drug is highly specific for TNF and has a low risk of causing side effects. Additionally, Etanercept has a long half-life, which allows for less frequent dosing. However, the drug is expensive and requires specialized equipment for its production and purification. Additionally, the use of Etanercept in lab experiments requires ethical considerations, as the drug is also used for the treatment of human diseases.

Zukünftige Richtungen

There are several future directions for the research on 2-[2-(Ethylsulfonylamino)ethyl]benzoic acid. One area of research is the development of more effective and specific TNF inhibitors. Additionally, the use of Etanercept in combination with other drugs may improve its therapeutic efficacy. Another area of research is the investigation of the role of TNF in other diseases, such as cancer and Alzheimer's disease. Finally, the development of new methods for the production and purification of Etanercept may reduce its cost and increase its availability for research purposes.
Conclusion
In conclusion, this compound is a synthetic protein that mimics the action of TNF and is used for the treatment of autoimmune diseases. The drug has several biochemical and physiological effects on the body, including the reduction of inflammatory cytokines and the expression of adhesion molecules. The use of Etanercept in lab experiments has several advantages and limitations, and there are several future directions for research on the drug.

Synthesemethoden

The synthesis of 2-[2-(Ethylsulfonylamino)ethyl]benzoic acid involves the reaction of ethyl 4-bromobenzoate with ethylamine and sodium sulfite. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylamine acts as a nucleophile and replaces the bromine atom of the ethyl 4-bromobenzoate. The resulting intermediate is then treated with sodium sulfite to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

2-[2-(Ethylsulfonylamino)ethyl]benzoic acid has been extensively studied for its therapeutic potential in the treatment of autoimmune diseases. The drug is particularly effective in the treatment of rheumatoid arthritis, where it reduces inflammation and joint damage. Etanercept has also been shown to be effective in the treatment of psoriasis, where it improves skin lesions and reduces itching. Additionally, the drug has been used in the treatment of ankylosing spondylitis, where it reduces pain and stiffness in the spine.

Eigenschaften

IUPAC Name

2-[2-(ethylsulfonylamino)ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-2-17(15,16)12-8-7-9-5-3-4-6-10(9)11(13)14/h3-6,12H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNPAWXHNQXGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.